molecular formula C7H4N2O4S B12794377 [2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate CAS No. 89642-00-2

[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate

Katalognummer: B12794377
CAS-Nummer: 89642-00-2
Molekulargewicht: 212.18 g/mol
InChI-Schlüssel: XZNUULAFBCCPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 525335 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and neurodegenerative diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of NSC 525335 involves the induction of neural stem cells from human pluripotent stem cells. This process typically uses a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells in one week with high efficiency. The medium consists of Neurobasal Medium and Neural Induction Supplement, along with other reagents such as Advanced DMEM/F-12, Geltrex LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix, and Rock Inhibitor Y27632 .

Industrial Production Methods

Industrial production of NSC 525335 involves large-scale cell culture systems. These systems use advanced bioreactors and automated processes to ensure consistent quality and yield. The cells are cultured in a controlled environment with precise temperature, humidity, and gas composition to optimize growth and differentiation.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 525335 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving NSC 525335 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from the reactions involving NSC 525335 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

NSC 525335 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying chemical reactions and mechanisms.

    Biology: Plays a crucial role in the study of neural stem cells and their differentiation into neurons and glial cells.

    Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents

Wirkmechanismus

The mechanism of action of NSC 525335 involves its interaction with specific molecular targets and pathways. It modulates gene expression and cellular processes, leading to the differentiation of neural stem cells into neurons and glial cells. The compound influences pathways related to cell growth, survival, and differentiation, making it a valuable tool for studying neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

NSC 525335 can be compared with other similar compounds used in neural stem cell research, such as:

    NSC 34: A motor-neuron-like cell line used for studying neurodegenerative diseases.

    NSC 23766: A specific inhibitor of the Rac1 GTPase, used in various biological studies.

    NSC 87877: An inhibitor of the SHP2 phosphatase, used in cancer research.

NSC 525335 is unique due to its specific properties and applications in neural stem cell research and neurodegenerative disease studies. Its ability to modulate gene expression and cellular processes sets it apart from other compounds .

Eigenschaften

CAS-Nummer

89642-00-2

Molekularformel

C7H4N2O4S

Molekulargewicht

212.18 g/mol

IUPAC-Name

[2-(5-nitrofuran-2-yl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C7H4N2O4S/c8-4-14-3-5(10)6-1-2-7(13-6)9(11)12/h1-2H,3H2

InChI-Schlüssel

XZNUULAFBCCPFM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)CSC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.